![molecular formula C16H20N2O2 B5771702 N-({4-[(CYCLOPROPYLFORMAMIDO)METHYL]PHENYL}METHYL)CYCLOPROPANECARBOXAMIDE](/img/structure/B5771702.png)
N-({4-[(CYCLOPROPYLFORMAMIDO)METHYL]PHENYL}METHYL)CYCLOPROPANECARBOXAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({4-[(Cyclopropylformamido)methyl]phenyl}methyl)cyclopropanecarboxamide is a synthetic organic compound that features a cyclopropane ring, a phenyl group, and an amide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[(Cyclopropylformamido)methyl]phenyl}methyl)cyclopropanecarboxamide typically involves multiple steps:
Formation of the Cyclopropylformamido Intermediate: This step involves the reaction of cyclopropylamine with formic acid to form cyclopropylformamide.
Attachment to the Phenyl Group: The cyclopropylformamide is then reacted with a benzyl halide derivative to attach the cyclopropylformamido group to the phenyl ring.
Formation of the Final Product: The resulting intermediate is then reacted with cyclopropanecarboxylic acid chloride to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-({4-[(Cyclopropylformamido)methyl]phenyl}methyl)cyclopropanecarboxamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Oxidized derivatives of the cyclopropane and phenyl groups.
Reduction: Amine derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
科学的研究の応用
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.
Materials Science: Its structural properties could be useful in the development of new materials with specific mechanical or chemical properties.
Biological Studies: The compound can be used to study the effects of cyclopropane-containing molecules on biological systems.
作用機序
The mechanism by which N-({4-[(Cyclopropylformamido)methyl]phenyl}methyl)cyclopropanecarboxamide exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and amide linkage may play crucial roles in binding to these targets and modulating their activity. Further research is needed to elucidate the exact pathways involved.
類似化合物との比較
Similar Compounds
N-Phenyl-N-[1-(2-phenethyl)-4-piperidinyl]propanamide: A compound with a similar amide linkage but different substituents.
Cyclopropane-containing Natural Products: Compounds that feature cyclopropane rings and are found in nature.
Uniqueness
N-({4-[(Cyclopropylformamido)methyl]phenyl}methyl)cyclopropanecarboxamide is unique due to its specific combination of a cyclopropane ring, phenyl group, and amide linkage. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.
特性
IUPAC Name |
N-[[4-[(cyclopropanecarbonylamino)methyl]phenyl]methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c19-15(13-5-6-13)17-9-11-1-2-12(4-3-11)10-18-16(20)14-7-8-14/h1-4,13-14H,5-10H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNILUGRLIGFPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=CC=C(C=C2)CNC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-(4-methoxy-2,3-dimethylbenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5771621.png)
![1-[(5-Chloro-2-nitrophenyl)methyl]-4-phenylpiperazine](/img/structure/B5771626.png)
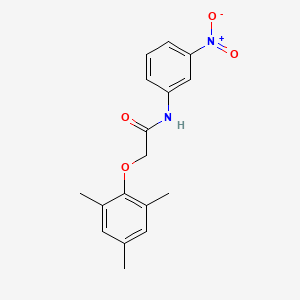
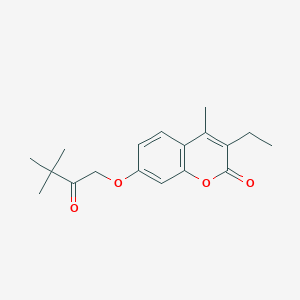
![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methylphenyl)urea](/img/structure/B5771654.png)
![N-[(4-chlorophenyl)(4-morpholinyl)methylene]-4-methylbenzenesulfonamide](/img/structure/B5771659.png)
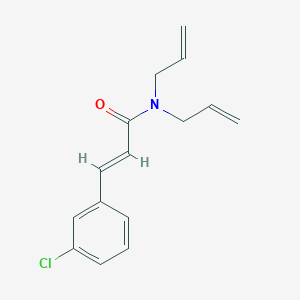
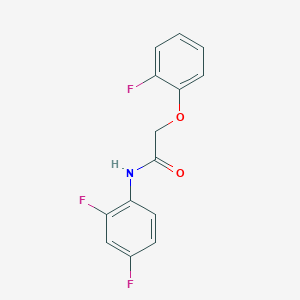
![N-(3-fluorophenyl)-2-[(2-methoxyphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B5771686.png)
![2-{[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)AMINO]METHYL}-4-METHYLPHENOL](/img/structure/B5771687.png)
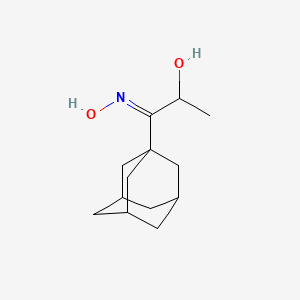
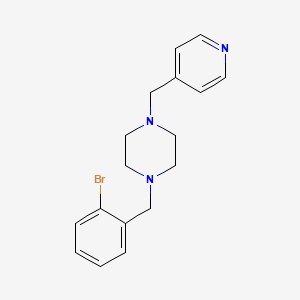
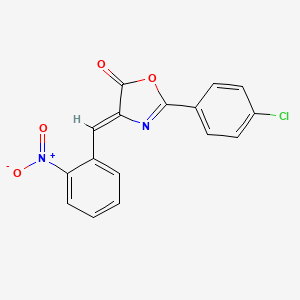
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B5771714.png)
